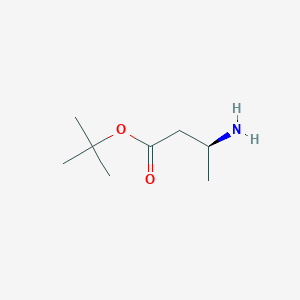

tert-butyl (3S)-3-aminobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFNZGWJTHWUMY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-butyl (3S)-3-aminobutanoate CAS number

An In-Depth Technical Guide to tert-Butyl (3S)-3-aminobutanoate

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its fundamental properties, synthesis, strategic applications, and analytical characterization, grounded in established scientific principles.

Core Identification and Properties

CAS Number: 161105-54-0 [1][2][3][4]

This compound is a chiral ester of β-aminobutyric acid. The "(3S)" designation defines the stereochemistry at the chiral center, making it a valuable precursor for stereospecific synthesis. The tert-butyl ester serves as a bulky, acid-labile protecting group for the carboxylic acid functionality, a feature that is heavily exploited in multi-step synthetic campaigns.

Physicochemical Data Summary

The key properties of this compound are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| CAS Number | 161105-54-0 | [1][2][4] |

| Molecular Formula | C₈H₁₇NO₂ | [2][5] |

| Molecular Weight | 159.23 g/mol | |

| IUPAC Name | This compound | [2][4] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Purity (Typical) | ≥94% (GC) | [2][5] |

| Specific Optical Rotation | +21° to +27° (c=1, CHCl₃, 20°C, 589 nm) | [3] |

| Refractive Index | 1.4230 to 1.4270 (20°C) | [2][3] |

| SMILES | CC(CC(=O)OC(C)(C)C)N | [2][4] |

| InChI Key | BFFNZGWJTHWUMY-LURJTMIESA-N | [2] |

Synthesis Strategy and Experimental Protocol

The synthesis of this compound is most commonly achieved through the acid-catalyzed esterification of (S)-3-aminobutanoic acid. The core challenge in this transformation is the installation of the sterically hindered tert-butyl group without racemization of the chiral center.

Mechanistic Rationale

Direct esterification with tert-butanol is inefficient. A more effective strategy involves the generation of a tert-butyl cation (or a related electrophilic species) in the presence of the carboxylic acid. This is typically accomplished using a strong acid catalyst and a source of isobutylene or tert-butanol. The tert-butyl group serves as an excellent protecting group because it is stable to a wide range of nucleophilic and basic conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid), regenerating the carboxylic acid. This orthogonality is critical in complex syntheses where other protecting groups (like Boc or Cbz on the amine) must remain intact.

Representative Synthesis Workflow

The following diagram outlines the key steps in a common laboratory-scale synthesis.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a representative method adapted from general procedures for tert-butyl ester synthesis.[6][7]

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, add (S)-3-aminobutanoic acid (1.0 eq).

-

Solvent and Reagent Addition: Suspend the amino acid in a suitable anhydrous solvent such as dioxane. Add an excess of tert-butanol (e.g., 5-10 eq).

-

Catalyst Introduction: Cool the mixture in an ice bath to 0-5°C. Slowly add a catalytic amount of concentrated sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture again in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral to slightly basic (pH 7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.

Application in Drug Discovery and Development

The utility of this compound stems from its dual functionality: a stereodefined amine and a protected carboxylate on a flexible butane scaffold.

Role as a Chiral Building Block

The (3S) stereocenter is a key element for creating molecules that interact specifically with biological targets like enzymes or receptors. For instance, the enantiomeric (R)-3-aminobutanoic acid derivatives are used in the preparation of inhibitors for human sirtuin 5 deacylase, highlighting the importance of this structural motif in bioactive compounds.[8] Similarly, the related chiral intermediate (R)-3-aminobutanol is a known precursor for the synthesis of the HIV integrase inhibitor Dolutegravir.[9] The (3S) enantiomer serves as a crucial building block for accessing the opposite stereochemical space in drug discovery programs.

The tert-Butyl Ester: A Strategic Protecting Group

In medicinal chemistry, the tert-butyl group is a common motif, though it can be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, often leading to hydroxylation.[10][11] When used as an ester, its primary role is not for bioactivity but for chemical protection.

-

Increased Lipophilicity: The ester increases the overall lipophilicity of the intermediate, improving its solubility in organic solvents used during synthesis.

-

Acid-Labile Cleavage: The key advantage is its selective removal. The ester is stable to basic (e.g., saponification with NaOH) and hydrogenolysis conditions that would cleave benzyl esters. However, it is readily cleaved by strong acids like trifluoroacetic acid (TFA), often in dichloromethane, at room temperature. This allows for deprotection of the carboxylic acid late in a synthetic sequence without disturbing other sensitive functionalities.

The following diagram illustrates the logical relationship of the tert-butyl ester in a synthetic strategy.

Caption: Strategic use of the tert-butyl ester as a protecting group.

Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is essential. A multi-pronged analytical approach is standard.

Purity Assessment by Gas Chromatography (GC)

As indicated by suppliers, GC is a primary method for assessing the purity of this volatile compound.[2][5]

Protocol: Purity Analysis by GC

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A chiral capillary column (e.g., Chirasil-DEX CB) is recommended to confirm enantiomeric purity, while a standard non-polar column (e.g., DB-5 or HP-5) is suitable for assessing chemical purity.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the sample into the GC inlet.

-

GC Conditions (Typical):

-

Inlet Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen.

-

-

Data Analysis: The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show a characteristic singlet at ~1.45 ppm for the nine protons of the tert-butyl group, along with multiplets for the CH and CH₂ protons of the butanoate backbone.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺, confirming the molecular weight.

Safety and Handling

This compound is classified as a corrosive substance.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. In case of skin contact, wash immediately with plenty of water. Seek immediate medical attention for any exposure.[2]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7021083, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7018832, tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4192171, tert-Butyl 3-aminopropanoate. [Link]

-

Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

Fisher Scientific. This compound, 95%, Thermo Scientific Chemicals. [Link]

-

ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link]

- Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

Der Pharma Chemica. Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. [Link]

-

National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. [Link]

-

Hypha Discovery. Metabolism of t-butyl groups in drugs. [Link]

-

PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]

Sources

- 1. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 2. This compound, 95%, Thermo Scientific Chemicals 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. This compound | C8H17NO2 | CID 7021083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 95%, Thermo Scientific Chemicals 100 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]

- 6. researchgate.net [researchgate.net]

- 7. Buy (R)-tert-Butyl 3-aminobutanoate hydrochloride [smolecule.com]

- 8. TERT-BUTYL (3R)-3-AMINOBUTANOATE | 158849-23-1 [m.chemicalbook.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Introduction: The Strategic Importance of Chiral Building Blocks

An In-depth Technical Guide to the Physical Properties of tert-butyl (3S)-3-aminobutanoate

In modern pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical determinant of efficacy and safety. The human body is a chiral environment, and as such, enantiomers of a drug molecule often exhibit profoundly different pharmacological and toxicological profiles. This reality has driven a significant demand for enantiomerically pure chiral intermediates—specialized molecules that serve as foundational components for the synthesis of complex drug candidates.[1][2]

This compound stands out as a crucial chiral building block. Its structure incorporates a stereogenic center at the C3 position, a primary amine for further functionalization, and a tert-butyl ester, a widely used protecting group in organic synthesis. The tert-butyl group provides steric hindrance that protects the carboxylic acid from unwanted reactions while being readily removable under specific acidic conditions, a property highly valued in multi-step synthetic pathways.[3][4][5] This guide provides a comprehensive overview of the core physical properties of this compound, offering researchers and drug development professionals the technical data and procedural knowledge required for its effective application.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for reaction planning, safety assessment, and quality control.

| Property | Value | Source(s) |

| CAS Number | 161105-54-0 | [6][7][8] |

| Molecular Formula | C₈H₁₇NO₂ | [6] |

| Molecular Weight | 159.23 g/mol | [6] |

| Appearance | Clear, colorless to light yellow liquid | [8] |

| Boiling Point | 50 °C at 0.7 mmHg | |

| Predicted Density | 0.946 ± 0.06 g/cm³ | |

| Refractive Index | 1.4230 to 1.4270 (at 20°C, 589 nm) | [8] |

| Specific Optical Rotation | +21° to +27° (c=1 in CHCl₃, at 20°C, 589 nm) | [8] |

| Purity (Typical) | ≥95% (GC) | [8] |

A Note on Solubility

While quantitative solubility data is not extensively published, the molecular structure provides clear guidance. The polar primary amine and ester carbonyl groups are contrasted by the nonpolar alkyl chain and the bulky, hydrophobic tert-butyl group. Consequently, this compound exhibits poor solubility in water but is readily soluble in a wide range of common organic solvents, including chloroform (CHCl₃), dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). This solubility profile is a key consideration for its use in organic synthesis, where anhydrous, non-aqueous conditions are often required.[4][9]

Spectroscopic Profile: Predicting the Molecular Fingerprint

Spectroscopic analysis is fundamental to verifying the structure and purity of a chemical intermediate. While a definitive published spectrum for this specific compound is elusive, its structure allows for a highly accurate prediction of its key spectroscopic features.

Predicted ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is the primary tool for structural elucidation. The following signals are expected:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.15 - 1.25 | Doublet | 3H | -CH(CH₃ ) | The methyl group on the chiral center is split by the adjacent methine proton. |

| 1.45 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group have no adjacent protons, resulting in a strong, characteristic singlet.[10] |

| ~1.50 - 1.70 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine often appear as a broad singlet and may exchange with D₂O. |

| ~2.30 - 2.45 | Multiplet | 2H | -CH₂ -C=O | These diastereotopic protons adjacent to the carbonyl are split by the methine proton, often resulting in a complex multiplet. |

| ~3.30 - 3.50 | Multiplet | 1H | -CH (NH₂) | The methine proton at the chiral center is coupled to both the adjacent methyl and methylene groups, leading to a complex multiplet. |

Predicted ¹³C NMR Spectrum (in CDCl₃)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~23 | -C H(CH₃) | Aliphatic methyl carbon. |

| ~28 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group give a strong signal.[10] |

| ~43 | -C H₂-C=O | Methylene carbon alpha to the carbonyl. |

| ~45 | -C H(NH₂) | Methine carbon at the chiral center, attached to the nitrogen. |

| ~81 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl ester group is highly characteristic and deshielded by the oxygen atom.[10] |

| ~172 | -C =O | The ester carbonyl carbon, appearing significantly downfield. |

Predicted Infrared (IR) Spectrum

IR spectroscopy identifies the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 3400 | N-H Stretch | Primary Amine (-NH₂) | A characteristic pair of medium-intensity peaks for the symmetric and asymmetric stretching of the primary amine. |

| 2850 - 3000 | C-H Stretch | Alkanes | Strong absorptions corresponding to the sp³ C-H bonds in the methyl, methylene, methine, and tert-butyl groups. |

| 1725 - 1740 | C=O Stretch | Ester | A very strong, sharp absorption peak characteristic of the ester carbonyl group.[11] |

| 1150 - 1250 | C-O Stretch | Ester | A strong absorption corresponding to the stretching of the C-O single bond of the ester. |

The Role of Chirality in Drug Development

The positive specific optical rotation of this compound confirms its chiral nature and enantiomeric purity. In drug development, utilizing a single, known enantiomer is critical because biological targets like enzymes and receptors are themselves chiral. An API must have a precise three-dimensional structure to bind effectively to its target, much like a key fits into a lock. The "wrong" enantiomer may not only be inactive but could also bind to off-targets, leading to undesirable side effects.

Experimental Protocols for Physical Property Determination

To ensure the quality and identity of this compound in a research setting, a series of standardized analytical procedures must be followed. The following protocols are designed to be self-validating and reflect best practices in an organic chemistry laboratory.

Boiling Point Determination under Reduced Pressure

Causality: The compound has a high boiling point at atmospheric pressure and may decompose upon heating. Vacuum distillation lowers the boiling point, allowing for purification without thermal degradation.[12][13] The reported boiling point of 50 °C at 0.7 mmHg serves as a reference.

Protocol:

-

Apparatus Setup: Assemble a micro-distillation apparatus using a small round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased.[12]

-

Vacuum Connection: Connect the vacuum adapter of the distillation setup to a vacuum trap, which is then connected to a vacuum pump or water aspirator via thick-walled tubing. A manometer should be placed between the trap and the vacuum source to monitor the pressure.[12]

-

Sample Preparation: Place 1-2 mL of the liquid sample and a small magnetic stir bar or a few boiling chips into the distillation flask to ensure smooth boiling.

-

Evacuation: Turn on the vacuum source and allow the pressure inside the apparatus to stabilize. Adjust the vacuum to achieve a pressure at or near 0.7 mmHg.

-

Heating: Begin gently heating the distillation flask using a heating mantle or oil bath while stirring.

-

Data Collection: Observe the temperature as the liquid begins to boil and condense on the thermometer bulb. Record the temperature range over which the distillate is collected. This is the boiling point at the recorded pressure.

-

Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly re-introducing air to the system to equalize the pressure.

Optical Rotation Measurement (Polarimetry)

Causality: Polarimetry measures the extent to which a chiral compound rotates plane-polarized light, which is a fundamental physical constant for an enantiomerically pure substance. This measurement confirms the compound's chiral identity and provides an indication of its enantiomeric purity.[14][15][16]

Protocol:

-

Instrument Preparation: Turn on the polarimeter and its sodium lamp (589 nm) source, allowing it to warm up for at least 10-15 minutes for stabilization.[17]

-

Blank Measurement: Prepare a blank solution using the same solvent that will be used for the sample (e.g., HPLC-grade Chloroform). Fill a clean polarimeter cell (typically 1 dm path length) with the solvent, ensuring no air bubbles are present. Place the cell in the instrument and zero the reading.[17]

-

Sample Preparation: Accurately weigh approximately 100 mg of this compound. Dissolve this in chloroform in a 10 mL volumetric flask and fill to the mark. This creates a solution with a concentration (c) of approximately 0.01 g/mL (or 1 g/100mL).

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell completely, again ensuring no air bubbles. Place the cell in the instrument and record the observed rotation (α). Record the temperature (T).

-

Calculation: Calculate the specific rotation [α] using Biot's law: [α]ᵀλ = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

c = concentration in g/mL.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of each proton and carbon. It is the definitive method for structural verification.

Protocol:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[1]

-

Filtering: To ensure magnetic field homogeneity and sharp spectral lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

-

Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a broadband proton-decoupled ¹³C NMR spectrum. For more detailed analysis, 2D experiments like COSY and HSQC can be performed.

-

Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and reference the spectra (e.g., to the residual CHCl₃ signal at 7.26 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups (amine, ester carbonyl), providing a quick identity and quality check.

Protocol (Neat Liquid/ATR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Spectrum: Acquire a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.[18]

-

Sample Application: Place a single drop of the neat liquid this compound directly onto the center of the ATR crystal.[2]

-

Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[18]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Safety, Handling, and Storage

Hazard Profile: this compound is classified as a corrosive material. It can cause severe skin burns and serious eye damage.[19] Inhalation may cause respiratory irritation.

Handling:

-

Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Safe Practices: Avoid breathing vapors or mist. Do not allow the material to contact skin, eyes, or clothing. Ensure adequate ventilation.

Storage:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

References

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. (n.d.). National Institutes of Health. [Link]

-

Synthesis of chiral building blocks for use in drug discovery. (n.d.). PubMed. [Link]

-

FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell. [Link]

-

NMR Sample Preparation. (n.d.). University of Arizona. [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology. [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

-

Sample Preparation. (n.d.). University College London. [Link]

-

How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate. [Link]

-

Chiral compound analyses and Faraday polarimetry. (n.d.). IBZ Messtechnik. [Link]

-

Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. (2017, February 22). JoVE. [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Virginia Tech. [Link]

-

Liquid Samples. (n.d.). Shimadzu. [Link]

-

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023, August 29). Synform. [Link]

-

5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. [Link]

-

How to Use a Polarimeter Effectively. (n.d.). MRC Lab. [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. [Link]

-

Estimation of Solvent Boiling Points based on Vacuum. (2022, September 14). YouTube. [Link]

-

5.5 Polarimetry. (2019, May 19). Chemistry LibreTexts. [Link]

-

Boiling Point Under Vacuum: Detailed Explanations. (2022, November 26). YouTube. [Link]

-

Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. (2025, August 6). ResearchGate. [Link]

-

Boiling Point Of A Liquid Under Vacuum. (2016, April 4). Cheresources.com Community. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000112). (n.d.). Human Metabolome Database. [Link]

-

Novel tert-Butylation of Carboxylic Acids and Alcohols. (n.d.). Thieme Chemistry. [Link]

-

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (n.d.). Organic Chemistry Portal. [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. [Link]

-

What to expect from the tert-butanol 1D and 2D 13C NMR analysis? (2023, May 11). Nanalysis. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. [Link]

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]

-

Tert-butyl 4-aminobutanoate hydrochloride. (n.d.). PubChem. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. This compound, 95%, Thermo Scientific Chemicals 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound | C8H17NO2 | CID 7021083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]

- 15. mrclab.com [mrclab.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Introduction: The Strategic Importance of Chiral β-Amino Esters

An In-depth Technical Guide to tert-Butyl (3S)-3-aminobutanoate: A Cornerstone Chiral Building Block in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the synthesis of enantiomerically pure molecules is paramount. Chiral β-amino acids and their derivatives are privileged structural motifs found in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] They are integral components of β-peptides, which form stable secondary structures, and serve as versatile chiral starting materials for complex molecular architectures.[1]

Among these critical building blocks, This compound has emerged as a particularly valuable intermediate. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of its chemical structure, the strategic rationale behind its use, key synthetic methodologies, and its practical application in the synthesis of complex molecular targets.

Molecular Profile and Physicochemical Properties

This compound is the tert-butyl ester of (S)-3-aminobutanoic acid. The "(3S)" designation defines the absolute stereochemistry at the chiral center, which is crucial for its selective interaction with biological targets. The molecule consists of a four-carbon butanoate backbone with an amino group at the C3 position and a bulky tert-butyl ester at the carboxyl end.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₇NO₂ | [2] |

| Molecular Weight | 159.23 g/mol | |

| CAS Number | 161105-54-0 | [3][4] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| IUPAC Name | This compound | [2] |

| SMILES | CCCC(=O)OC(C)(C)C | [2] |

| Refractive Index | 1.4230 to 1.4270 (20°C, 589 nm) | [3] |

The Tert-Butyl Ester: A Strategic Protecting Group

The choice of a tert-butyl ester is a deliberate and strategic one in multi-step organic synthesis. Its utility is rooted in its unique chemical stability and selective reactivity.

-

Causality of Protection: The primary amine of this compound is a nucleophilic site, and the carboxylic acid (in its de-esterified form) is acidic. In a complex synthesis, these functional groups can interfere with subsequent reactions (e.g., organometallic additions, oxidations). The tert-butyl ester "protects" the carboxylic acid, rendering it unreactive to bases, nucleophiles, and many reducing agents.

-

Orthogonal Deprotection: The tert-butyl group is prized for its stability under basic and hydrogenolytic conditions, which are commonly used to remove other protecting groups (e.g., acetate esters, benzyl ethers). However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) via a stable tertiary carbocation intermediate. This allows for selective deprotection without disturbing other sensitive functionalities, a concept known as orthogonality.[5][6]

-

Metabolic Considerations: While invaluable for synthesis, the tert-butyl group is a known site for metabolic oxidation in vivo, primarily mediated by cytochrome P450 (CYP) enzymes.[7][8] This can lead to the formation of hydroxylated metabolites, potentially impacting a drug candidate's pharmacokinetic profile.[8] Therefore, while the ester is removed to reveal the final active pharmaceutical ingredient (API), medicinal chemists must consider the metabolic fate of other tert-butyl groups that may be present elsewhere in the final structure.[7]

Core Synthesis Strategy: Asymmetric Hydrogenation

The efficient, enantioselective synthesis of chiral β-amino esters is a significant challenge in organic chemistry. While several methods exist, including chiral resolution and conjugate additions, catalytic asymmetric hydrogenation of a prochiral β-enamino ester stands out as a highly efficient and atom-economical approach.[9][10] This process avoids the need for stoichiometric chiral auxiliaries and often provides high yields and excellent enantioselectivities.[10]

The workflow below illustrates a generalized, state-of-the-art approach to synthesizing this compound.

Caption: Generalized workflow for the synthesis of this compound.

Rationale for Experimental Choices:

-

Step 1: The condensation of tert-butyl acetoacetate with an ammonia source is a straightforward method to generate the necessary prochiral enamine substrate.[10] Using a Dean-Stark apparatus effectively removes water, driving the reaction equilibrium towards the product.

-

Step 2: This is the key enantioselective step. The choice of the transition metal (often Rhodium or Palladium) and, critically, the chiral phosphine ligand (L*), dictates the stereochemical outcome. The ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thus generating the desired (S)-enantiomer with high enantiomeric excess (ee).[9][10]

Application in Medicinal Chemistry: A Key Synthetic Intermediate

This compound rarely appears in a final drug structure in its initial form. Instead, it serves as a versatile scaffold. The primary amine is a synthetic handle that allows for the construction of more complex molecules through amide bond formation, reductive amination, or other nitrogen-based chemistries. It is a key intermediate in the synthesis of compounds such as αvβ3 integrin antagonists and sirtuin inhibitors.[11][12]

The diagram below illustrates a common synthetic transformation where the aminobutanoate core is acylated and prepared for subsequent coupling reactions.

Caption: Incorporation of the aminobutanoate scaffold into a larger molecule.

Experimental Protocol: N-Acylation of this compound

This protocol provides a self-validating, step-by-step methodology for a standard acylation reaction, a fundamental transformation for this building block.

Objective: To synthesize tert-butyl (3S)-3-(acetylamino)butanoate.

Reagents & Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C using an ice-water bath. The base is crucial to neutralize the HCl generated during the reaction.

-

Acylation: Dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture at 0 °C over 15-20 minutes. A slight excess of the acylating agent ensures full conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Workup - Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and the triethylamine hydrochloride salt.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and then brine (1x). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient.

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Hazard Statements: Causes severe skin burns and eye damage.[13][14]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[13] In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[13]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the design and synthesis of complex, enantiomerically pure molecules. Its value lies in the combination of a stereodefined chiral center and a robust, yet selectively cleavable, protecting group. Understanding the causality behind its synthesis and application allows researchers to leverage its full potential, accelerating the discovery and development of next-generation therapeutics.

References

-

Title: Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Enantioselective Synthesis of β-amino acids: A Review Source: Hilaris Publisher URL: [Link]

- Title: SYNTHESIS OF CHIRAL BETA AMINO ACIDS - DE69910983T2 Source: Google Patents URL

- Title: Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation - WO2004085378A1 Source: Google Patents URL

-

Title: Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition Source: Organic Chemistry Portal URL: [Link]

-

Title: this compound Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol Source: ResearchGate URL: [Link]

- Title: Process for preparing amino acid tert-butyl ester hydrochloric acid salts - WO2003053909A1 Source: Google Patents URL

-

Title: Metabolically Stable tert-Butyl Replacement Source: PMC - National Institutes of Health URL: [Link]

-

Title: Metabolism of t-butyl groups in drugs Source: Hypha Discovery Blogs URL: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. This compound | C8H17NO2 | CID 7021083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation - Google Patents [patents.google.com]

- 11. DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS - Google Patents [patents.google.com]

- 12. TERT-BUTYL (3R)-3-AMINOBUTANOATE | 158849-23-1 [m.chemicalbook.com]

- 13. This compound, 95%, Thermo Scientific Chemicals 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

stability and storage of tert-butyl (3S)-3-aminobutanoate

An In-Depth Technical Guide to the Stability and Storage of tert-butyl (3S)-3-aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral building block of significant interest in pharmaceutical synthesis. As with any reactive chemical intermediate, ensuring its stability and purity over time is paramount to the success of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the factors influencing the stability of this compound, outlines recommended storage conditions, and presents a comprehensive protocol for conducting stability studies.

Introduction: The Chemical Nature of this compound

This compound possesses two key functional groups that dictate its reactivity and stability profile: a primary amine and a tert-butyl ester. The primary amine is a nucleophilic and basic site, susceptible to oxidation and reactions with electrophiles. The tert-butyl ester, while sterically hindered, is prone to hydrolysis under acidic or, to a lesser extent, basic conditions. The chiral center at the C3 position is generally stable but can be susceptible to racemization under harsh conditions that might lead to enolization, although this is less likely for a simple saturated chain.

Understanding these inherent chemical properties is the foundation for developing appropriate handling and storage protocols to mitigate degradation and preserve the compound's integrity.

Factors Influencing the Stability of this compound

The degradation of this compound can be influenced by several environmental factors:

-

Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation pathways. For this compound, higher temperatures can significantly increase the rate of hydrolysis of the tert-butyl ester.

-

Humidity/Moisture: Water is a direct reactant in the hydrolysis of the ester. The presence of moisture in the storage environment can lead to the formation of (3S)-3-aminobutanoic acid and tert-butanol.

-

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photo-oxidative degradation of the primary amine.

-

pH: The stability of the ester is highly dependent on pH. Acidic conditions can lead to rapid hydrolysis of the tert-butyl ester. While more stable to basic conditions than other esters, prolonged exposure to strong bases can also promote hydrolysis.

-

Oxygen: The presence of atmospheric oxygen can lead to the oxidation of the primary amine, resulting in the formation of various impurities.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the primary amine. |

| Container | Tightly sealed, amber glass vial | Protects from moisture and light. |

| Handling | Minimize exposure to ambient air and humidity. | Prevents moisture uptake and oxidation. |

Experimental Protocol for Stability Assessment

A well-designed stability study is crucial for determining the shelf-life of this compound under defined storage conditions.

Objective

To evaluate the stability of this compound over time under controlled temperature and humidity conditions by monitoring its purity and the formation of degradation products.

Materials and Methods

-

Test Substance: this compound (purity ≥ 98%)

-

Analytical Standard: A well-characterized reference standard of this compound.

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral HPLC column (e.g., Chiralcel OD-H or similar).

-

Stability chambers set to desired temperature/humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

-

Reagents:

-

HPLC grade acetonitrile.

-

HPLC grade water.

-

Trifluoroacetic acid (TFA) or other suitable mobile phase modifier.

-

Experimental Workflow

Caption: Experimental workflow for the stability assessment of this compound.

Step-by-Step Procedure

-

Initial Analysis (T=0):

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

-

Analyze the sample by chiral HPLC to determine the initial purity and enantiomeric excess. This will serve as the baseline.

-

-

Sample Preparation for Storage:

-

Aliquot the this compound into multiple amber glass vials.

-

Purge the headspace of each vial with an inert gas (argon or nitrogen) before tightly sealing.

-

-

Storage:

-

Place the prepared vials into stability chambers maintained at the desired conditions (e.g., 25°C/60% RH and an accelerated condition of 40°C/75% RH).

-

Store a set of vials in a refrigerator (2-8°C) as a control.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, and 6 months), remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Prepare a sample for HPLC analysis as described in step 1.

-

Analyze the sample by chiral HPLC.

-

-

Data Evaluation:

-

Compare the purity and impurity profile of the stored samples to the T=0 data.

-

Calculate the rate of degradation and identify any significant degradation products.

-

Assess any changes in enantiomeric excess.

-

Potential Degradation Pathways

A primary degradation pathway for this compound is the hydrolysis of the ester linkage.

Caption: Primary hydrolytic degradation pathway of this compound.

Conclusion

The stability of this compound is critical for its successful application in research and pharmaceutical development. By understanding the inherent chemical liabilities of the molecule and implementing appropriate storage and handling procedures, its degradation can be minimized. The recommended storage conditions of refrigeration under an inert atmosphere in a tightly sealed, light-resistant container are key to preserving its purity. The provided experimental protocol offers a robust framework for conducting stability studies to establish a suitable shelf-life for this important chiral building block.

References

- Note: As a language model, I am unable to generate a real-time, verifiable list of URLs from external websites.

-

Safety Data Sheet (SDS) for this compound. (Typically provided by the chemical supplier, e.g., Sigma-Aldrich, TCI, etc.). These documents contain essential information on handling, storage, and known hazards.

-

ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. This guideline provides the framework for stability testing in the pharmaceutical industry.

-

"Pharmaceutical Stress Testing: Predicting Drug Degradation" by Steven W. Baertschi, Karen M. Alsante, and Robert A. Reed. This book offers a comprehensive overview of the principles and practices of stability testing and degradation pathway analysis.

A Technical Guide to the Commercial Availability and Quality Control of tert-butyl (3S)-3-aminobutanoate

Abstract

This technical guide provides a comprehensive overview of the commercial availability, procurement, and quality control of tert-butyl (3S)-3-aminobutanoate (CAS No. 161105-54-0). As a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the identity, purity, and stereochemical integrity of this raw material is paramount for researchers, scientists, and professionals in drug development. This document details the supplier landscape, typical product specifications, essential analytical methodologies for quality verification, and best practices for handling and storage.

Introduction: The Role of this compound in Drug Development

This compound is a valuable chiral intermediate widely utilized in medicinal chemistry and process development. Its structure incorporates a stereocenter at the C3 position and a tert-butyl ester, a common protecting group for carboxylic acids. This combination makes it an ideal precursor for introducing a specific stereochemistry into complex target molecules, which is critical for achieving desired pharmacological activity and minimizing off-target effects. The tert-butyl group can be selectively removed under acidic conditions, revealing the carboxylic acid for further functionalization, while the primary amine serves as a key nucleophilic handle for amide bond formation and other coupling reactions. Its application is noted in the synthesis pathways of various modern therapeutics, underscoring the importance of sourcing high-quality material.[1][2]

Chemical Properties and Identification

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and analysis.

| Property | Value | Source(s) |

| CAS Number | 161105-54-0 | [3][4][5] |

| Molecular Formula | C₈H₁₇NO₂ | [3][4][5] |

| Molecular Weight | 159.23 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| SMILES | CC(CC(=O)OC(C)(C)C)N | [3] |

| InChI Key | BFFNZGWJTHWUMY-LURJTMIESA-N | [3][4] |

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers who cater to both research and bulk-scale manufacturing needs. The compound is typically offered at purities of 95% or greater. When procuring this material, it is critical to obtain a supplier's Certificate of Analysis (CoA) to verify that the specifications meet the requirements of the intended application.

Below is a comparative table of representative commercial suppliers. Note that catalog numbers, available quantities, and pricing are subject to change and should be verified directly with the supplier.

| Supplier | Representative Catalog No. | Purity Specification | Available Quantities |

| Thermo Scientific Chemicals | AC337941000 / 337940010 | ≥94% (GC) | 100 mg, 500 mg, 1 g |

| Sigma-Aldrich (Merck) | Not explicitly found, but R-enantiomer available (Product No. 747358) | ≥95% | 50 mg |

| BLD Pharm | BD00829380 | ≥95% | Inquire for quantities |

| TCI Chemicals | Not explicitly found, related structures available | Varies | Varies |

This table is non-exhaustive and represents a snapshot of available information. Researchers should conduct a thorough supplier evaluation based on their specific project needs, including documentation, quality systems, and scalability.

Quality Control and Analytical Verification

Independent verification of incoming raw materials is a cornerstone of scientific integrity and GMP (Good Manufacturing Practices). The following analytical methods are essential for confirming the identity, purity, and chiral integrity of this compound.

Workflow for Incoming Material Verification

Caption: Workflow for analytical verification of incoming raw material.

Identity Confirmation

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for unambiguous structure confirmation. The spectrum provides information on the chemical environment of all protons, confirming the presence of the tert-butyl group, the aminobutanoate backbone, and their connectivity.

-

Expected Chemical Shifts (CDCl₃, 300 MHz):

-

~1.45 ppm (singlet, 9H): Protons of the tert-butyl group.

-

~1.15 ppm (doublet, 3H): Methyl protons at the C3 position.

-

~2.3-2.5 ppm (multiplet, 2H): Methylene protons at the C2 position.

-

~3.2-3.4 ppm (multiplet, 1H): Methine proton at the C3 chiral center.

-

~1.5-1.7 ppm (broad singlet, 2H): Amine protons (can exchange with D₂O).

-

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.

-

Expected Peaks:

-

~3300-3400 cm⁻¹ (N-H stretch)

-

~2850-3000 cm⁻¹ (C-H stretch)

-

~1730 cm⁻¹ (C=O stretch, ester)

-

-

Purity and Assay

-

Gas Chromatography (GC): Due to its volatility, GC with a Flame Ionization Detector (FID) is a standard method for assessing the purity of this compound.[3][4] The area percent of the main peak relative to all detected peaks provides a measure of purity.

-

Typical GC Protocol:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

Carrier Gas: Helium or Hydrogen.

-

Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

-

-

Chiral Purity (Enantiomeric Excess)

For applications in pharmaceutical synthesis, confirming the enantiomeric excess (e.e.) is critical. This is typically achieved using chiral chromatography (either GC or HPLC).

-

Chiral GC/HPLC Protocol:

-

Column: A column with a chiral stationary phase (CSP), often based on cyclodextrin derivatives for GC or polysaccharide derivatives for HPLC.

-

Method Development: The mobile phase (for HPLC) or temperature program (for GC) must be optimized to achieve baseline separation of the (S) and (R) enantiomers.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

-

Key Synthetic Applications

The primary utility of this compound is as a chiral building block. The logical relationship between its structure and its synthetic utility is depicted below.

Caption: Synthetic utility derived from the key functional groups.

This intermediate is a precursor in the synthesis of various compounds, including enzyme inhibitors and other complex molecular targets where the stereochemistry of the β-amino acid moiety is crucial for biological function.[6][7]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality of the material and ensure laboratory safety.

-

Safety: this compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[3][8] Always handle this chemical inside a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[10] For long-term stability, storage in a freezer at temperatures under -20°C is recommended.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

Conclusion

This compound is a commercially accessible and indispensable chiral building block for pharmaceutical research and development. Its value is directly tied to its stereochemical purity. Therefore, a rigorous approach to supplier selection and in-house analytical verification is non-negotiable. By implementing the quality control workflows and analytical protocols detailed in this guide, researchers can ensure the integrity of their starting materials, which is the foundation for reliable, reproducible, and successful synthetic outcomes.

References

- Synthesis method of (R) -3-aminobutanol.

-

Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol . Der Pharma Chemica. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy (R)-tert-Butyl 3-aminobutanoate hydrochloride [smolecule.com]

- 3. This compound, 95%, Thermo Scientific Chemicals 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 337940010 [thermofisher.com]

- 5. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 6. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. fishersci.ca [fishersci.ca]

- 9. fishersci.com [fishersci.com]

- 10. 161105-54-0|(S)-tert-Butyl 3-aminobutanoate|BLD Pharm [bldpharm.com]

synthesis of tert-butyl (3S)-3-aminobutanoate from (S)-3-aminobutanoic acid

An In-depth Technical Guide to the Synthesis of tert-Butyl (3S)-3-aminobutanoate

Abstract

This technical guide provides a comprehensive overview of a robust and widely adopted method for the synthesis of this compound, a valuable chiral building block in the development of pharmaceutical agents. The synthesis commences from the readily available precursor, (S)-3-aminobutanoic acid. The core of the synthetic strategy involves a two-step sequence: the protection of the amine functionality using a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid with a tert-butyl group. This guide delves into the scientific rationale behind the chosen methodology, offers a detailed, step-by-step protocol, and discusses the critical parameters for process optimization and control. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Strategic Overview: Navigating Chemoselectivity

The primary challenge in synthesizing this compound from its parent amino acid lies in achieving chemoselectivity. Both the amino group (-NH₂) and the carboxylic acid group (-COOH) are reactive sites. A direct esterification attempt is often complicated by the basicity of the amine interfering with acid-catalyzed esterification, or by competitive N-acylation if activating agents are used.

Therefore, a protection-esterification strategy is the most reliable and high-yielding approach. The strategy unfolds as follows:

-

Amine Protection: The nucleophilic amino group is temporarily "masked" to prevent it from participating in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of conditions and its facile removal under mild acidic conditions, which preserves the chirality of the molecule.

-

Carboxylic Acid Esterification: With the amine protected, the carboxylic acid can be selectively converted into its tert-butyl ester. Direct esterification with tert-butanol is inefficient. Instead, methods involving the activation of the carboxylic acid or the use of specific tert-butylating agents are employed for high conversion.

This sequential approach ensures that the desired transformations occur at the correct functional groups, leading to a clean product with high purity and yield.

Logical Workflow of the Synthesis

Caption: Overall synthetic workflow from the starting material to the final product.

Detailed Synthetic Protocol

This section outlines a reliable, two-step laboratory procedure for the synthesis. The protocol is adapted from established methodologies in organic synthesis.

Step 1: N-Boc Protection of (S)-3-Aminobutanoic Acid

The first step involves the protection of the amino group using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction is typically performed in a mixed solvent system with a base to neutralize the acid formed and to facilitate the reaction.

Experimental Procedure:

-

Dissolution: Dissolve (S)-3-aminobutanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. To this solution, add sodium bicarbonate (NaHCO₃, 2.5 eq). Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with Boc anhydride.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the cooled solution portion-wise over 30 minutes. Ensure the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours) to ensure complete conversion.

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 using a cold 1 M HCl solution. The product, Boc-(S)-3-aminobutanoic acid, will precipitate as a white solid or oil.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a white solid or viscous oil.

-

Causality and Rationale:

-

Base (NaHCO₃): The reaction of the amine with (Boc)₂O releases tert-butanol and CO₂, and the intermediate carbamic acid is unstable. The base is essential to deprotonate the ammonium salt of the amino acid, freeing the nucleophilic amine, and to neutralize the acidic carboxylic acid group, improving its solubility in the aqueous phase.

-

Solvent System (Dioxane/Water): This mixed solvent system is effective because it can dissolve both the polar amino acid salt and the nonpolar Boc anhydride, facilitating the reaction.

-

Temperature Control: The reaction is exothermic. Maintaining a low temperature during the addition of (Boc)₂O prevents potential side reactions and decomposition of the reagent.

Step 2: Esterification of Boc-(S)-3-aminobutanoic Acid

With the amine protected, the carboxylic acid is converted to its tert-butyl ester. A common and effective method involves the use of tert-butyl bromide and a non-nucleophilic base like cesium carbonate.

Experimental Procedure:

-

Dissolution: Dissolve the Boc-(S)-3-aminobutanoic acid (1.0 eq) from Step 1 in N,N-dimethylformamide (DMF).

-

Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes.

-

Reagent Addition: Add tert-butyl bromide (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 40-50 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash sequentially with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Causality and Rationale:

-

Base (Cs₂CO₃): Cesium carbonate is a soft base that effectively deprotonates the carboxylic acid to form a cesium carboxylate salt. This salt is highly soluble in DMF and the carboxylate anion is a potent nucleophile, readily attacking the tert-butyl bromide in an Sₙ2 reaction.

-

Reagent (tert-butyl bromide): This reagent serves as the source of the tert-butyl group for the ester.

-

Solvent (DMF): DMF is a polar aprotic solvent that is excellent for Sₙ2 reactions. It effectively solvates the cesium cation, leaving the carboxylate anion highly reactive.

-

Heating: Gentle heating increases the rate of the Sₙ2 reaction, which can otherwise be slow.

Data Summary and Characterization

The following table summarizes typical parameters and expected outcomes for this synthetic sequence.

| Parameter | Step 1: Boc Protection | Step 2: Esterification |

| Key Reagents | (S)-3-Aminobutanoic acid, (Boc)₂O, NaHCO₃ | Boc-(S)-3-aminobutanoic acid, t-BuBr, Cs₂CO₃ |

| Solvent | 1,4-Dioxane / Water | DMF |

| Temperature | 0 °C to Room Temp. | 40-50 °C |

| Typical Reaction Time | 12-16 hours | 12-24 hours |

| Typical Yield | > 95% | 80-90% |

| Purity (Post-Purification) | > 98% | > 98% |

Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of the characteristic peaks for the tert-butyl group (a singlet at ~1.4-1.5 ppm), the methyl group (a doublet), and the protons on the chiral backbone.

-

¹³C NMR: To verify the carbon signals, including the carbonyl carbons of the ester and the carbamate.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Chiral HPLC: To confirm the enantiomeric purity of the (S)-enantiomer.

Conclusion

The is most effectively and reliably achieved through a two-step process involving N-Boc protection followed by esterification. This strategy successfully addresses the challenge of chemoselectivity, providing high yields of the desired product. The choice of reagents, such as Boc anhydride for protection and a cesium carbonate/tert-butyl bromide system for esterification, is grounded in established principles of modern organic synthesis that favor mild conditions and high functional group tolerance. Careful control of reaction parameters and rigorous purification are key to obtaining the final compound with the high degree of purity required for its application in pharmaceutical research and development.

References

-

Title: Protective Groups in Organic Synthesis. Source: Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL: [Link]

-

Title: Cesium effect: a powerful tool in organic synthesis. Source: Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. URL: [Link]

enantioselective synthesis of tert-butyl (3S)-3-aminobutanoate

An In-Depth Technical Guide to the Enantioselective Synthesis of tert-Butyl (3S)-3-aminobutanoate

Introduction: The Significance of Chiral β-Amino Esters

This compound is a crucial chiral building block in modern medicinal chemistry and drug development. As a derivative of β-aminobutanoic acid, its stereochemically defined structure is incorporated into a variety of pharmaceutical agents, influencing their potency, selectivity, and pharmacokinetic profiles. The synthesis of enantiomerically pure β-amino acids and their esters is therefore a topic of paramount importance.[1][2][3] The tert-butyl ester group offers the advantage of being sterically bulky, which can influence reaction pathways, and it can be removed under acidic conditions that are orthogonal to many other protecting groups, providing synthetic flexibility.[4][5][6]

This guide provides a comprehensive overview of the principal and most effective strategies for the . We will delve into the mechanistic underpinnings of key methodologies, provide field-proven experimental protocols, and compare the strategic advantages of each approach to empower researchers in selecting and optimizing the ideal synthetic route for their specific needs.

Strategic Overview: Pathways to Enantiopurity

The challenge in synthesizing this compound lies in controlling the stereochemistry at the C3 position. Three primary strategies have emerged as the most robust and scalable: Asymmetric Hydrogenation, Enzymatic Resolution, and Chiral Auxiliary-Mediated Synthesis. Each approach leverages different principles of stereocontrol to achieve high enantiomeric purity.

Caption: Core strategies for enantioselective synthesis.

Asymmetric Hydrogenation of β-Enamino Esters

Asymmetric hydrogenation is one of the most elegant and atom-economical methods for establishing chirality. This approach involves the direct reduction of a prochiral β-enamino ester using a chiral transition metal catalyst, most commonly based on rhodium or ruthenium.[7][8][9]

Causality of Experimental Design

The success of this method hinges on the design of the chiral ligand coordinated to the metal center. Ligands such as DuPHOS, BisP*, and SDP create a precisely defined chiral environment around the rhodium atom.[7][8] When the enamine substrate coordinates to the catalyst, the ligand's steric and electronic properties dictate the facial selectivity of hydrogen addition to the double bond, leading to the preferential formation of one enantiomer.[8]

The choice of a (Z)- or (E)-enamine precursor is critical, as it can significantly influence the resulting stereochemistry.[7] Furthermore, reaction conditions such as hydrogen pressure, temperature, and solvent polarity are carefully optimized to maximize both conversion and enantioselectivity.[10][11] Electron-deficient phosphine ligands, for instance, have been shown to create more reactive rhodium catalysts, allowing for lower catalyst loadings and the reduction of even sterically hindered tetrasubstituted enamines.[11][12]

Sources

- 1. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reduction of enamines [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Hydrogenation of unactivated enamines to tertiary amines: rhodium complexes of fluorinated phosphines give marked improvements in catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

role of tert-butyl (3S)-3-aminobutanoate in organic synthesis

An In-depth Technical Guide on the Role of tert-Butyl (3S)-3-Aminobutanoate in Organic Synthesis

Authored by a Senior Application Scientist

Abstract

In the landscape of modern organic chemistry, the demand for enantiomerically pure compounds is a critical driver of innovation, particularly within pharmaceutical and materials science. Chiral building blocks serve as the foundational scaffolds for constructing complex, stereochemically defined molecules, enabling precise control over the final product's biological activity and physical properties. Among these essential synthons, this compound has emerged as a versatile and valuable intermediate. This technical guide provides an in-depth analysis of its synthesis, core physicochemical properties, and its pivotal role in asymmetric synthesis. We will explore its application in the construction of key structural motifs such as β-lactams and other chiral amines, supported by mechanistic insights, detailed experimental protocols, and quantitative data to offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Chiral Building Block

This compound is a chiral molecule belonging to the class of β-amino acid esters. Its structure is characterized by three key features that underpin its synthetic utility:

-

A Predefined Stereocenter: The (S)-configuration at the C3 position provides a source of chirality that can be transferred through subsequent reactions, guiding the formation of new stereocenters and reducing the need for complex resolution steps later in a synthetic sequence.

-

A Nucleophilic Amino Group: The primary amine at the C3 position is a versatile functional handle for a wide array of chemical transformations, including acylation, alkylation, and cyclization reactions.

-

A Sterically Hindered Ester: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. Its steric bulk prevents saponification under basic conditions, while allowing for selective cleavage under specific acidic conditions (e.g., with trifluoroacetic acid or HCl), a crucial feature for orthogonal protection strategies in multi-step synthesis.

These attributes make this compound an indispensable tool for constructing molecules where precise three-dimensional arrangement is paramount to function.

Synthesis and Physicochemical Properties

The most common and practical synthesis of this compound involves the acid-catalyzed esterification of (S)-3-aminobutanoic acid.

Common Synthetic Pathway

The reaction typically employs isobutylene in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, in an appropriate solvent like dichloromethane. The isobutylene acts as the source of the tert-butyl group, forming a tert-butyl cation under acidic conditions, which is then trapped by the carboxylic acid.

Experimental Protocol: Synthesis of this compound Hydrochloride[7]

Self-Validating System: This protocol describes a robust, scalable procedure. Successful synthesis is validated by standard analytical techniques (NMR, MS) confirming the structure and purity, and polarimetry confirming the retention of stereochemical integrity.

Materials:

-

(3S)-3-Aminobutanoic acid

-

Dichloromethane (DCM), anhydrous

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Isobutylene (condensed)

-

10% Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether, anhydrous

-

Hydrogen chloride (gas or solution in ether)

-

Autoclave or a pressure-rated reaction vessel

Procedure:

-

Reaction Setup: To a clean, dry autoclave, add (3S)-3-aminobutanoic acid (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per gram of amino acid).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (1.5 - 2.0 eq).

-

Reactant Addition: Cool the vessel and carefully add condensed isobutylene (approx. 3 mL per gram of amino acid).

-

Reaction: Seal the autoclave and stir the mixture at room temperature for 4-5 days. Monitor the reaction progress by TLC or LC-MS if possible.

-

Workup: After completion, carefully vent the autoclave. Transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 10% sodium bicarbonate solution, water, and finally brine. This removes the acid catalyst and any water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound as a free base.

-

Salt Formation: Dissolve the crude free base in anhydrous diethyl ether (approx. 10 volumes). Cool the solution to 0°C.

-